REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C[Si](C)(C)[N:14]1[CH2:18][CH2:17][CH2:16][C:15]1=[O:19].CN(C)C.CCCCCC.C(OCC)(=O)C>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:14]2[CH2:18][CH2:17][CH2:16][C:15]2=[O:19])(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C[Si](N1C(CCC1)=O)(C)C
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the reflux temperature for 30.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the reaction under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 50 ml of chloroform
|
Type
|
ADDITION
|
Details
|
After addition of 15 g of silica gel (Wako Gel C-200) to the solution, chloroform
|
Type
|
CUSTOM
|
Details
|
was again removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The powdery residue thus obtained
|
Type
|
WASH
|
Details
|
Elution with a mixed solvent of hexane-ethyl acetate (7:3)
|
Type
|
CUSTOM
|
Details
|
gave a crystalline product, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from a mixed solvent of chloroform-ether
|
Reaction Time |
30.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |